Cas no 74242-55-0 (8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)-)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)- structure](https://it.kuujia.com/scimg/cas/74242-55-0x500.png)
74242-55-0 structure
Nome del prodotto:8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)-
8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)-
- ANHYDROECGONINE HYDROCHLORIDE
- anhydroecgonin hydrochloride
- Anhydroecgonine.HCl, 1mg/ml in Methanol
- (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-2-ENE-2-CARBOXYLIC ACID HYDROCHLORIDE
- 74242-55-0
- SCHEMBL6154468
- Anhydroecgonine Hydrochloride; (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid hydrochloride; (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid hydrochloride; (-)-Ecgonidine hydrochloride; Anhydroecgonine hydrochloride
- (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride
- ecgonidine hydrochloride
- 8-Methyl-8-aza-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid hydrochloride
- Anhydroecgonine.HCl
- Anhydroecgonine Hydrochloride 1.0 mg/ml in Water (as free base)
-
- Inchi: InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1
- Chiave InChI: SLTJQTJRCKGLGT-CIRBGYJCSA-N
- Sorrisi: CN1C2CCC1C(=CC2)C(=O)O.Cl
Proprietà calcolate
- Massa esatta: 203.07100
- Massa monoisotopica: 203.0713064g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 247
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Punto di ebollizione: 305.4°C at 760 mmHg
- Punto di infiammabilità: 138.5°C
- PSA: 40.54000
- LogP: 1.60380
8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)- Letteratura correlata
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
74242-55-0 (8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylicacid, 8-methyl-, hydrochloride (1:1), (1R,5S)-) Prodotti correlati
- 1353966-09-2(3-(2-Amino-ethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 1784914-42-6(1-amino-4-(4-bromophenyl)-2-methylbutan-2-ol)
- 2034564-35-5(methyl N-(4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}phenyl)carbamate)
- 1396881-08-5(N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(4-fluorophenyl)methyl]ethanediamide)
- 20103-10-0(2,6-Dichlorohydroquinone (90%))
- 1704964-27-1((3S)-3-{(benzyloxy)carbonylamino}-3-(3-methylphenyl)propanoic acid)
- 1016806-02-2(2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one)
- 2171778-66-6(10-(ethoxymethyl)-6-oxa-2-thia-9-azaspiro4.5decane)
- 112734-21-1(4-BROMO-2-NITROBENZOYL CHLORIDE)
- 3663-15-8(7-Methyl-2,1,3-benzothiadiazole-4-sulfonamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
